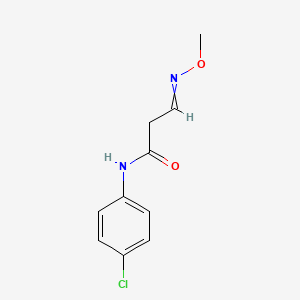

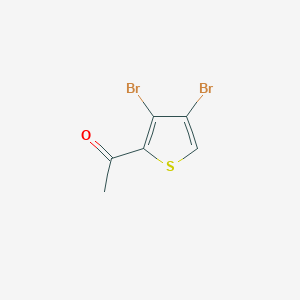

![molecular formula C11H10INO2 B1303970 1-[2-(2-呋喃基)-2-氧代乙基]吡啶碘化物 CAS No. 53676-94-1](/img/structure/B1303970.png)

1-[2-(2-呋喃基)-2-氧代乙基]吡啶碘化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

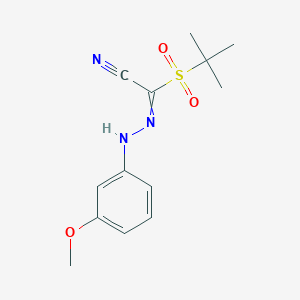

The compound 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a pyridinium salt with potential applications in various fields of chemistry. It is characterized by the presence of a pyridinium ring, which is a heterocyclic aromatic organic compound similar to benzene, where one of the carbon atoms is replaced by a nitrogen atom. The compound also contains a furyl group, which is derived from furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furyl group is known for its reactivity due to the aromatic furan ring.

Synthesis Analysis

The synthesis of related pyridinium compounds involves various condensation reactions. For instance, the synthesis of 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine is achieved through the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride, followed by electrophilic substitution reactions that introduce different functional groups into the furan ring . Although the specific synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is not detailed in the provided papers, similar synthetic strategies could be employed, involving key steps such as condensation, electrophilic substitution, and quaternization reactions.

Molecular Structure Analysis

The molecular structure of a closely related compound, 1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide, has been studied using both experimental and theoretical methods . The compound crystallizes in the monoclinic P21/c space group and exhibits ion-dipole contacts and π-π stacking, which are crucial for the stability of the crystal structure. The high electrostatic potential at the ethanone hydrogens indicates the molecule's acidity and reactivity as a Michael donor. These findings provide insights into the molecular structure and interactions that could be expected for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide.

Chemical Reactions Analysis

The chemical reactivity of pyridinium salts is often explored through their reactions with various electrophiles and nucleophiles. For example, the quaternization of the nitrogen atom in the pyridine ring can be achieved using methyl iodide . The reactivity of the furyl group in such compounds is also significant, as it undergoes electrophilic substitution reactions preferentially at the 5-position of the furan ring . These reactions are indicative of the types of chemical transformations that 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts are influenced by their molecular structure. The presence of ion-dipole interactions and π-π stacking contributes to the stability and solubility of these compounds . The acidity and reactivity of the molecule can be attributed to the presence of functional groups such as the ethanone group, which can act as a Michael donor . The vibrational, structural, and electronic properties of these compounds can be studied using techniques like FT-IR/ATR, NMR, SXRD, and DFT calculations .

科学研究应用

离子液体与材料科学

- 用于萃取和分离的离子液体改性材料:离子液体具有独特的特性,推动了材料科学的发展,尤其是在固相萃取和分离领域。用离子液体(尤其是基于吡啶的离子液体)改性材料展示了增强分离过程的潜力,这可能与特定离子化合物(如“1-[2-(2-呋喃基)-2-氧代乙基]吡啶碘化物”)在材料科学和分析化学中的应用有关 (Vidal、Riekkola 和 Canals,2012 年)。

电催化和电化学

- 黄铁矿浮选中的电化学行为:在浮选工艺中对黄铁矿(一种硫化物矿物)的研究突出了电化学相互作用的重要性,这对于硫化物矿物的浮选至关重要。了解这些电化学机理可以为电化学相互作用的化合物的工艺设计和优化提供信息,例如特定的碘化盐 (Moslemi 和 Gharabaghi,2017 年)。

环境与健康应用

- 碘动力学和预防的有效性:碘的动力学和摄入放射性碘后稳定碘预防的有效性已得到广泛研究,表明碘在甲状腺保护中的关键作用。这一研究领域强调了碘(包括碘化盐)在预防辐射引起的甲状腺损伤方面的健康相关应用 (Verger、Aurengo、Geoffroy 和 Le Guen,2001 年)。

作用机制

The mechanism of action for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is not specified in the retrieved resources. Pyridinium salts have been highlighted for their importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .

安全和危害

属性

IUPAC Name |

1-(furan-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10NO2.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPJPCVWKFUQOJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)C2=CC=CO2.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377523 |

Source

|

| Record name | 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide | |

CAS RN |

53676-94-1 |

Source

|

| Record name | 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

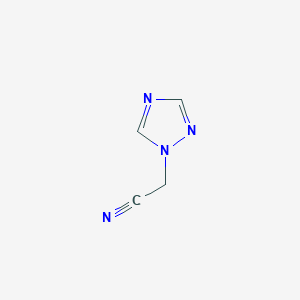

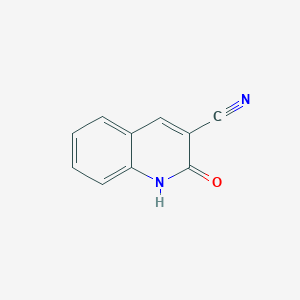

![Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1303895.png)

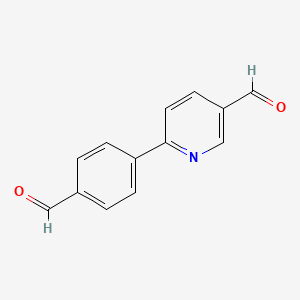

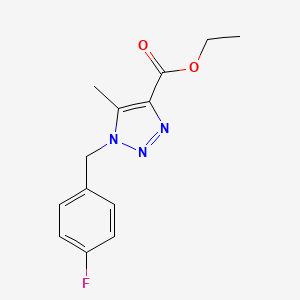

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)

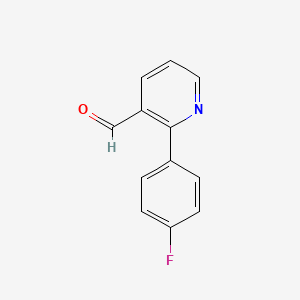

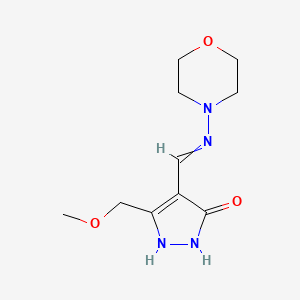

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)